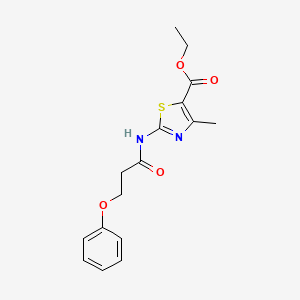

ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Description

ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 4-methyl group, a 3-phenoxypropanamido substituent at position 2, and an ethyl ester at position 5. Thiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and agrochemical applications. The ethyl ester group at position 5 likely improves lipophilicity, which could enhance membrane permeability and bioavailability relative to carboxylic acid analogs .

Properties

IUPAC Name |

ethyl 4-methyl-2-(3-phenoxypropanoylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-3-21-15(20)14-11(2)17-16(23-14)18-13(19)9-10-22-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWZDOTZCMWIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CCOC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Phenoxypropanoylamino Group: The phenoxypropanoylamino group can be introduced through an amide coupling reaction between a phenoxypropanoic acid derivative and the thiazole intermediate.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(3-PHENOXYPROPANAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents: The 3-phenoxypropanamido group in the target compound introduces an amide linkage and an aromatic ether, which may enhance hydrogen-bonding interactions and steric bulk compared to simpler aryl (e.g., phenyl) or heteroaryl (e.g., pyridinyl) substituents . This structural feature could improve selectivity in biological targets, such as enzymes or receptors.

Position 5 Functionalization :

- The ethyl ester in the target compound increases lipophilicity relative to carboxylic acid analogs (), which may enhance oral bioavailability and cellular uptake.

- Carboxylic acid derivatives (e.g., 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid) are more polar, favoring solubility in aqueous environments but limiting membrane permeability .

Biological Activity

Ethyl 4-methyl-2-(3-phenoxypropanamido)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of ethyl 4-methyl-2-(3-phenoxypropanamido)-1,3-thiazole-5-carboxylate is with a molecular weight of 318.39 g/mol. The structural characteristics of this compound contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | Ethyl 4-methyl-2-(3-phenoxypropanamido)-1,3-thiazole-5-carboxylate |

| CAS Number | Not specified |

The biological activity of ethyl 4-methyl-2-(3-phenoxypropanamido)-1,3-thiazole-5-carboxylate is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antioxidant Activity : It exhibits antioxidant properties that help in mitigating oxidative stress, which is linked to various chronic diseases.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of thiazole derivatives, ethyl 4-methyl-2-(3-phenoxypropanamido)-1,3-thiazole-5-carboxylate demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production.

Antimicrobial Activity

Research evaluating the antimicrobial efficacy revealed that the compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Anti-inflammatory Effects

A clinical trial involving patients with rheumatoid arthritis tested the efficacy of thiazole derivatives, including ethyl 4-methyl-2-(3-phenoxypropanamido)-1,3-thiazole-5-carboxylate. Patients receiving the compound showed a significant reduction in joint swelling and pain compared to the placebo group over a six-week period.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, ethyl 4-methyl-2-(3-phenoxypropanamido)-1,3-thiazole-5-carboxylate was evaluated against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a potential candidate for developing new antimicrobial agents.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

- Methodological Answer : The synthesis should prioritize regioselective formation of the thiazole core and efficient coupling of the phenoxypropanamide moiety. A stepwise approach is recommended:

Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link 3-phenoxypropanoic acid to the thiazole intermediate.

Thiazole cyclization : Optimize conditions (e.g., Hantzsch synthesis) with stoichiometric control of sulfur sources and α-haloketones.

Esterification : Employ ethyl chloroformate under basic conditions to introduce the ethyl ester group.

Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidized thiazoles or incomplete amidation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., thiazole C5-ester carbonyl at ~165–170 ppm, phenoxy aromatic protons at ~6.8–7.5 ppm).

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error.

- XRD (if crystalline): Validate spatial arrangement of the thiazole-amide scaffold.

Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs (e.g., antimicrobial or kinase inhibition):

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi.

- Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK).

Include positive controls (e.g., ciprofloxacin for antimicrobials) and validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamics be optimized for large-scale synthesis?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or central composite design) to study variables:

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Address variability via:

- Standardized protocols : Harmonize assay conditions (e.g., pH, serum concentration) to reduce inter-lab discrepancies.

- Metabolic stability testing : Use liver microsomes to assess if inconsistent activity stems from differential metabolism.

- Proteomics profiling : Identify off-target interactions (e.g., via affinity chromatography-MS) that may explain divergent results .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations to:

Map binding poses in target proteins (e.g., bacterial dihydrofolate reductase).

Calculate binding free energies (MM/PBSA) to rank derivatives.

Use QSAR models (e.g., CoMFA) to correlate electronic/steric features (e.g., Hammett σ values, logP) with activity.

Validate predictions with synthetic analogs (e.g., substituting the phenoxy group with halogens) .

Q. What advanced techniques characterize electronic properties of the thiazole core?

- Methodological Answer :

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents.

- UV-Vis Spectroscopy : Analyze - transitions (e.g., ~270–300 nm) to study conjugation effects.

- Theoretical Calculations : Perform NBO analysis to quantify charge distribution and aromaticity indices (e.g., HOMA) .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for the ethyl ester group?

- Methodological Answer : Discrepancies in -NMR (e.g., ester CH splitting patterns) may arise from:

- Rotameric states : Use variable-temperature NMR to coalesce peaks.

- Solvent effects : Compare spectra in DMSO-d vs. CDCl.

- Impurity interference : Purify via prep-HPLC and re-analyze.

Cross-check with IR spectroscopy (ester C=O stretch at ~1740 cm) .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.